molecular formula C11H22N2O3 B14798448 tert-Butyl (2S,4S)-2-((aminooxy)methyl)-4-methylpyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-2-((aminooxy)methyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B14798448
M. Wt: 230.30 g/mol
InChI Key: PGRZBCAROHJTTR-IUCAKERBSA-N
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Description

Tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an aminooxy group, and a methyl group attached to a pyrrolidine ring. It is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminooxy Group: The aminooxy group can be introduced via nucleophilic substitution reactions using reagents such as hydroxylamine derivatives.

    Attachment of the Tert-Butyl Ester Group: The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminooxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The tert-butyl ester group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an aminooxy group.

    Tert-butyl (2S,4S)-2-(methoxymethyl)-4-methyl-pyrrolidine-1-carboxylate: Similar structure but with a methoxy group instead of an aminooxy group.

Uniqueness

Tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8-5-9(7-15-12)13(6-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1

InChI Key

PGRZBCAROHJTTR-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CON

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)CON

Origin of Product

United States

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